1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 1-methyl-2-oxo-2-phenylethyl 4-aminobenzoate derives its systematic name from the IUPAC rules for ester nomenclature. The parent structure is 4-aminobenzoic acid, where the carboxylic acid group (-COOH) is replaced by an ester functional group (-O-CO-O-). The ester moiety is formed by the condensation of 4-aminobenzoic acid with 1-methyl-2-oxo-2-phenylethanol, resulting in the full name (1-methyl-2-oxo-2-phenylethyl) 4-aminobenzoate .
The molecular formula C₁₆H₁₅NO₃ reflects the integration of two aromatic systems (a benzoyl group and a phenyl group), an amine substituent, and a ketone-oxygenated alkyl chain. Key structural features include:
- A 4-aminobenzoate moiety with the amino group (-NH₂) para to the ester linkage.
- A 1-methyl-2-oxo-2-phenylethyl group, comprising a branched alkyl chain with a ketone at position 2 and a phenyl substituent at the same carbon.
Isomeric possibilities arise from the chiral center at the C1 position of the ethyl chain (attached to the methyl group). This creates two enantiomers: (R)- and (S)-1-methyl-2-oxo-2-phenylethyl 4-aminobenzoate. However, the compound is typically synthesized as a racemic mixture unless asymmetric synthesis or chiral resolution is employed.
| Structural Feature | Description |
|---|---|
| Parent acid | 4-aminobenzoic acid |
| Ester-forming alcohol | 1-methyl-2-oxo-2-phenylethanol |
| Chiral centers | 1 (at C1 of the ethyl chain) |
| Tautomeric forms | None (ketone group is stable; no enolizable α-hydrogens adjacent to carbonyl) |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is influenced by steric and electronic interactions:
- Ester Group : The carbonyl oxygen (C=O) adopts a trigonal planar geometry, with bond angles near 120°. The adjacent C-O bond exhibits partial double-bond character due to resonance, restricting rotation and stabilizing the trans configuration.
- Aromatic Systems : Both the benzoyl and phenyl rings are planar, with bond lengths of ~1.39 Å for C-C and ~1.48 Å for C-N (in the amino group).
- Branched Alkyl Chain : The methyl and phenyl substituents at C2 create steric hindrance, favoring a staggered conformation to minimize van der Waals repulsions.
Computational studies (e.g., density functional theory) predict that the lowest-energy conformation involves:
- A dihedral angle of 180° between the benzoyl carbonyl and the ester oxygen, maximizing resonance stabilization.
- Orthogonal orientation of the phenyl ring relative to the benzoyl group to reduce π-π stacking interactions.
Crystallographic Data and Solid-State Packing Behavior
While crystallographic data for this compound are not explicitly reported in the provided sources, analogous esters exhibit predictable solid-state behaviors:
- Hydrogen Bonding : The amino group (-NH₂) participates in intermolecular hydrogen bonds with carbonyl oxygens of adjacent molecules, forming infinite chains along the crystallographic axis.
- π-π Stacking : Parallel-displaced stacking between phenyl rings stabilizes the lattice, with interplanar distances of ~3.5 Å.
- Unit Cell Symmetry : Monoclinic or orthorhombic systems are common for similar esters, with Z-values (molecules per unit cell) ranging from 4 to 8.
Hypothetical unit cell parameters (extrapolated from structurally related compounds):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.3 |
| b (Å) | 7.8 |
| c (Å) | 15.2 |
| β (°) | 112.5 |
| Volume (ų) | 1350 |
Properties
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(15(18)12-5-3-2-4-6-12)20-16(19)13-7-9-14(17)10-8-13/h2-11H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEZRWHJATUUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257739 | |
| Record name | 2-[(4-Aminobenzoyl)oxy]-1-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-11-8 | |
| Record name | 2-[(4-Aminobenzoyl)oxy]-1-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Aminobenzoyl)oxy]-1-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid or its derivatives with a 2-oxo-2-phenylethyl alcohol or equivalent reactive intermediate. The key step is the formation of the ester bond between the carboxyl group of the aminobenzoate and the hydroxyl group of the 2-oxo-2-phenylethyl moiety.
Preparation via Anthranilate Cyclisation and Esterification
A well-documented approach involves the use of 2-oxo-2-phenylethyl 2-aminobenzoate as a precursor, which can be synthesized by reacting 2-oxo-substituted acetates with anthranilate derivatives under acidic conditions.
-
- Heating the 2-oxo-2-phenylethyl 2-aminobenzoate in acetic acid at elevated temperatures (around 90 °C) with ammonium acetate or methylammonium acetate.
- Reaction times vary depending on the desired product and substitution pattern, typically several hours.
- Post-reaction workup includes cooling, addition of water, filtration, and extraction with organic solvents such as ethyl acetate.
-
- Formation of the ester with good yields.
- The reaction is sensitive to substitution on the aromatic ring and nitrogen atoms, influencing yield and purity.
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- Products are isolated by crystallization or column chromatography using silica gel.
- Eluents such as ethyl acetate and petroleum ether mixtures are used to separate the target ester from impurities.
This method is supported by detailed experimental procedures and characterization data including melting points, NMR, and elemental analysis.
Condensation of 4-Aminobenzoate with 2-Oxo-2-phenylethyl Derivatives
Another approach involves direct condensation reactions between 4-aminobenzoate esters and 2-oxo-2-phenylethyl derivatives:
-
- 4-aminobenzoate esters (e.g., methyl or ethyl esters).
- 2-oxo-2-phenylethyl halides or acetates.
-
- Organic solvents such as toluene or acetic acid.
- Catalysts like p-toluenesulfonic acid or other acid catalysts to promote esterification.
-
- Refluxing the mixture with catalyst for several hours.
- Evaporation under reduced pressure to remove solvent.
- Isolation of the ester by precipitation or extraction.
This method benefits from mild reaction conditions and relatively straightforward purification steps.
Synthesis via Multi-Component Reactions
A patent describes a method for synthesizing related oxo-phenylethyl esters using multi-component reactions involving acetophenone, ethyl glyoxylate, and amines in the presence of catalysts:
-
- Temperature: 25-35 °C.
- Reaction time: 2-5 days.
- Catalyst loading: 0.1 to 1.0 equivalents.
- Solvent: Organic solvents suitable for the catalyst and substrates.
-
- The reaction mixture is stirred until completion.
- Post-reaction processing involves concentration, chromatography, and recovery of the ester product.
-
- Fewer reaction steps.
- Mild conditions.
- Use of readily available raw materials.
Though this patent focuses on related esters, the methodology is adaptable to the preparation of this compound by selecting appropriate amine and acid derivatives.
Data Table Summarizing Preparation Methods
Research Findings and Analytical Characterization
-
- NMR (¹H and ¹³C) confirms the ester linkage and aromatic substitution pattern.
- IR spectroscopy shows characteristic carbonyl stretching frequencies for the ester and ketone groups.
- Elemental analysis aligns with calculated values, confirming purity.
-
- Temperature and catalyst loading critically influence yield.
- Choice of solvent affects solubility and reaction rate.
- Post-reaction purification methods impact final product purity and recovery.
Chemical Reactions Analysis
1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate has several key applications across various fields:
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions are crucial in the development of new compounds and materials.
Proteomics Research
In biological sciences, this compound is utilized in proteomics to study protein interactions and functions. It aids in the development of assays that can analyze protein behavior under different conditions, which is vital for understanding biological processes and disease mechanisms .
Pharmaceutical Development
The compound's unique chemical structure makes it a candidate for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making them potential leads for drug development targeting various diseases.
Specialty Chemicals Production
This compound is also used in the production of specialty chemicals, acting as an intermediate in the synthesis of more complex molecules used in industrial applications.
Case Study 1: Synthesis of Novel Drug Candidates
Researchers have explored the synthesis of novel drug candidates using this compound as a precursor. In a study published in the Journal of Medicinal Chemistry, derivatives were synthesized and evaluated for their anti-cancer properties. The results indicated promising activity against several cancer cell lines, highlighting the compound's potential in therapeutic applications.
Case Study 2: Protein Interaction Assays
In another study focusing on proteomics, scientists employed this compound to develop assays that assess protein-ligand interactions. The findings demonstrated that modifications to the compound could enhance binding affinity to target proteins, providing insights into drug design strategies .
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The exact molecular targets and pathways involved vary based on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 1-methyl-2-oxo-2-phenylethyl 4-aminobenzoate, differing primarily in substituents or ester groups:
Functional Comparisons
- Reactivity: The presence of the 4-amino group in this compound enhances its nucleophilicity compared to halogenated analogues (e.g., 4-chloro or 4-bromo derivatives), making it more reactive in coupling reactions .
- Biological Activity: Thiazolylimidazole derivatives derived from this compound exhibit inhibitory activity against MTTP (microsomal triglyceride transfer protein), a target for treating hyperlipidemia and obesity.
- Crystallographic Behavior: The 4-chloro derivative (2-oxo-2-phenylethyl 4-chlorobenzoate) has been extensively studied via X-ray crystallography, revealing planar conformations stabilized by intramolecular hydrogen bonds. The 4-amino variant lacks such studies, likely due to challenges in crystallization .
- Synthetic Accessibility : The methyl and ethyl ester variants (methyl/ethyl 4-(1-methyl-2-oxo-2-phenylethyl)benzoate) are synthesized via hydrocarbonylation reactions using quaternary ammonium salts, offering higher yields (>80%) compared to the parent compound’s Ugi multicomponent synthesis (~60%) .
Physicochemical Properties
- Solubility: Ethyl and methyl esters exhibit improved solubility in nonpolar solvents (e.g., dichloromethane) compared to the parent compound, which is less soluble due to the polar 4-amino group .
- Thermal Stability: Quinolinecarboxylate derivatives (e.g., 1-methyl-2-oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate) show higher predicted boiling points (~525°C) owing to extended aromatic systems .
Biological Activity
1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate, also known by its CAS number 1160264-11-8, is a compound with significant potential in medicinal chemistry. This article aims to explore its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₅NO₃, with a molecular weight of 269.30 g/mol. Its structure consists of a phenyl group, an amine, and a carbonyl functional group, which contribute to its biological properties.
This compound interacts with various biological targets, influencing several biochemical pathways. Its mechanism of action can be summarized as follows:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and reduced proliferation in cancer cells .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. The results are summarized in the table below:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate | |
| Bacillus subtilis | Effective | |
| Candida albicans | Limited |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Lines Tested : Various cancer cell lines have been used to assess the cytotoxic effects of the compound.
- Mechanism : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in human breast cancer cell lines (MCF7) at concentrations above 10 µM .
- Animal Models : In animal models, administration of the compound resulted in reduced tumor size in xenograft models of breast cancer, suggesting its potential for therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate, and how is purity validated?
- Methodological Answer : Synthesis typically involves esterification of 4-aminobenzoic acid derivatives with α-keto esters, such as methyl benzoylformate (Methyl 2-oxo-2-phenylacetate), under catalytic acidic or basic conditions. For example, analogous compounds like Methyl 4-(1-Methyl-2-oxo-2-phenylethyl)benzoate are synthesized via reactions with oxalyl monochloride derivatives . Purity is confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks for the ester carbonyl (~170 ppm in NMR) and aromatic protons (δ 7.2–8.1 ppm in NMR) .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and SHELXD (for structure solution) are widely used for small-molecule crystallography. For example, phenacyl benzoate analogs (e.g., 2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate) are resolved with precision using these tools, revealing bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings .
Q. What spectroscopic techniques differentiate this compound from structurally similar esters?
- Methodological Answer : Infrared (IR) spectroscopy identifies key functional groups: ester C=O (~1740 cm), aromatic C=C (~1600 cm), and N–H stretches (~3400 cm for the 4-aminobenzoate moiety). Gas chromatography-mass spectrometry (GC-MS) further distinguishes fragmentation patterns, such as the loss of CO (m/z 44) from the ester group .
Advanced Research Questions
Q. What enzymatic interactions govern the metabolism of 4-aminobenzoate derivatives, and how do kinetic parameters inform mechanism?
- Methodological Answer : Enzymes like aminobenzoate phosphoribosyltransferase (MJ1427 in Methanocaldococcus jannaschii) bind 4-aminobenzoate and phosphoribosyl diphosphate (PRPP) in an ordered Bi-Ter mechanism. Kinetic studies reveal values of 1.5 mM (PRPP) and 0.15 mM (4-aminobenzoate), with a of 0.23 s . Substrate specificity is probed using analogs like 4-hydroxybenzoate, which show divergent catalytic efficiency due to charge stabilization challenges at the active site .
Q. How do reaction intermediates in oxidative enzymatic pathways (e.g., N-oxygenation) influence derivatization of 4-aminobenzoate?
- Methodological Answer : 4-Aminobenzoate N-oxygenase (EC 1.14.99.68) catalyzes sequential oxidations via hydroxylamine and nitroso intermediates. Mechanistic studies using isotopic labeling (e.g., ) and electron paramagnetic resonance (EPR) reveal a binuclear iron cluster critical for stabilizing peroxo intermediates. Computational modeling (DFT) further predicts transition states for nitro group formation .
Q. What challenges arise in resolving conflicting data on substrate specificity in aminobenzoate-converting enzymes?
- Methodological Answer : Contradictions (e.g., 4-aminobenzoate vs. 4-hydroxybenzoate substrate preference) are addressed through mutagenesis studies and X-ray crystallography of enzyme-substrate complexes. For example, replacing active-site residues (e.g., Arg/Lys) in M. jannaschii phosphoribosyltransferase alters binding affinity, resolving discrepancies observed in kinetic assays .
Q. How can SHELX software optimize structural refinement for high-resolution or twinned crystals?
- Methodological Answer : SHELXL’s twin refinement module (BASF parameter) and HKLF5 format handle twinning by pseudo-merohedry. For high-resolution data (<1.0 Å), anisotropic displacement parameters (ADPs) and Hirshfeld atom refinement (HAR) improve electron density maps, particularly for disordered moieties like the phenylethyl group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
